molecular formula C6H4ClIN4 B1433269 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1092789-28-0

4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1433269
M. Wt: 294.48 g/mol
InChI Key: BNIWEIXFHXCBBD-UHFFFAOYSA-N
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Description

“4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that belongs to the pyrazolo[3,4-d]pyrimidine class . Pyrazolo[3,4-d]pyrimidines are known to have significant biological activities and are often used in the development of new drugs .

Scientific Research Applications

Synthesis and Application in Drug Development

A novel synthesis route for 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which could be a related compound, involves a two-step process from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, demonstrating its utility as an intermediate for further chemical modifications (Ogurtsov & Rakitin, 2021). This process highlights the compound's relevance in synthesizing substances with potential pharmacological uses.

Catalytic Actions and Chemical Transformations

Research on 4-chloro-1H-pyrazolo[3,4-d]pyrimidines has shown that these compounds can undergo nucleophilic aroylation with aromatic aldehydes, catalyzed by specific salts, to form aryl 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl ketones. This reaction pathway is crucial for developing compounds with various potential applications, including therapeutic agents (Miyashita et al., 1990).

Biological Activities and Pharmacological Potential

Several studies have focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, revealing their potential as anticancer and anti-5-lipoxygenase agents. These compounds, synthesized via condensation reactions involving 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine or related chemicals, demonstrate the significance of these intermediates in drug discovery and development for various health conditions (Rahmouni et al., 2016).

Chemical Characterization and Structural Analysis

The structural characterization of compounds derived from 4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, including elemental analysis, high-resolution mass spectrometry, and NMR spectroscopy, provides a foundation for understanding their chemical properties and potential applications. This analytical approach ensures the accurate identification of compounds and their suitability for further research and application in medicinal chemistry (Ogurtsov & Rakitin, 2021).

Future Directions

Pyrazolo[3,4-d]pyrimidines, including “4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine”, may have potential for further exploration due to their significant biological activities . They could be valuable in the development of new drugs, particularly as kinase inhibitors .

properties

IUPAC Name

4-chloro-3-iodo-1-methylpyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c1-12-6-3(5(8)11-12)4(7)9-2-10-6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNIWEIXFHXCBBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)Cl)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Synthesis routes and methods

Procedure details

3-Iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (C8) (9.35 g, 33.9 mmol), N,N-dimethylformamide (10.5 mL, 135 mmol) and phosphorus oxychloride (9.57 mL, 102 mmol) were combined in 1,2-dichloroethane (90 mL), and the mixture was heated to 80° C. for 2 hours. After cooling to room temperature, it was added portion-wise with vigorous stirring to a beaker containing a chilled mixture (0 to 5° C.) of sodium bicarbonate (28.7 g, 339 mmol) in 2-propanol (90 mL) and water (90 mL). The resulting mixture was stirred at 0 to 5° C. for 6 hours, and then concentrated in vacuo. The resulting solid was collected via filtration, and washed with water to provide the product as a yellow solid. Yield: 8.45 g, 28.7 mmol, 85%. 1H NMR (500 MHz, DMSO-d6) δ 4.04 (s, 3H), 8.82 (s, 1H).
Quantity
9.35 g
Type
reactant
Reaction Step One
Quantity
10.5 mL
Type
reactant
Reaction Step Two
Quantity
9.57 mL
Type
reactant
Reaction Step Three
Quantity
28.7 g
Type
reactant
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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